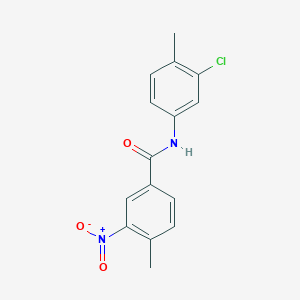
N-(4-methyl-1-piperazinyl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1-piperazinyl)-N'-(2-phenylethyl)thiourea, commonly known as MPPT, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPPT involves its ability to inhibit the activity of MAO. This results in an increased level of neurotransmitters in the brain, which can have various physiological effects. MPPT has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its overall effects.
Biochemical and Physiological Effects:
MPPT has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have various effects on mood, cognition, and behavior. MPPT has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its ability to protect cells from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPT in lab experiments is its ability to selectively inhibit the activity of MAO. This allows researchers to study the effects of neurotransmitters on various physiological and biochemical processes. However, one of the limitations of using MPPT is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving MPPT. One area of research is the development of new derivatives of MPPT that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of MPPT on various disease states, such as Parkinson's disease and depression. Additionally, the use of MPPT in combination with other drugs may provide new therapeutic options for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, MPPT is a thiourea derivative that has been widely used in scientific research. It has been found to exhibit potent inhibitory effects on the activity of MAO, as well as antioxidant and anti-inflammatory properties. MPPT has several advantages and limitations for use in lab experiments, and there are several future directions for research involving this compound. Overall, MPPT has the potential to provide new insights into the physiological and biochemical processes that underlie various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of MPPT involves the reaction of 2-phenylethylamine with thiocarbonyldiimidazole (TCDI) to form the corresponding thiourea derivative. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then treated with 4-methylpiperazine to obtain MPPT.
Applications De Recherche Scientifique
MPPT has been widely used in scientific research as a tool to study the effects of various physiological and biochemical processes. It has been found to exhibit potent inhibitory effects on the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPPT has also been used to study the effects of oxidative stress and inflammation on various cell types.
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-17-9-11-18(12-10-17)16-14(19)15-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFBTDTTXLWDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde](/img/structure/B5753325.png)
![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)



![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)


![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)